Methyl 4-fluoro-3-hydroxypicolinate
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Overview
Description
Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 4-position, a hydroxyl group at the 3-position, and a carboxylate ester group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion. This reaction typically requires the presence of an electron-withdrawing group ortho or para to the leaving group to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate may involve large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific solvents, catalysts, and temperature control to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group or reduction to form a methylene group.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluoride anions, sodium nitrite, and potassium iodide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of methylene-containing compounds.
Hydrolysis: Formation of 4-fluoro-3-hydroxy-2-pyridinecarboxylic acid.
Scientific Research Applications
Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Methyl 4-fluoro-3-hydroxy-2-pyridinecarboxylate can be compared with other pyridine derivatives such as:
Methyl 3-fluoropyridine-4-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and binding properties.
Methyl 4-hydroxy-3-fluoro-2-pyridinecarboxylate: The positions of the fluorine and hydroxyl groups are reversed, which can lead to different chemical and biological properties.
Methyl 3-hydroxy-4-fluoro-2-pyridinecarboxylate: Similar to the target compound but with different positional isomerism.
Properties
Molecular Formula |
C7H6FNO3 |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
methyl 4-fluoro-3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)5-6(10)4(8)2-3-9-5/h2-3,10H,1H3 |
InChI Key |
RXJZOZFYVBMFOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1O)F |
Origin of Product |
United States |
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